REACTION_SMILES
|
[BH3:20].[Br:1][c:2]1[cH:3][cH:4][c:5]([CH:8]2[C:9](=[O:14])[NH:10][CH2:11][CH2:12][CH2:13]2)[cH:6][cH:7]1.[ClH:21].[O:15]1[CH2:16][CH2:17][CH2:18][CH2:19]1.[O:22]1[CH2:23][CH2:24][CH2:25][CH2:26]1>>[Br:1][c:2]1[cH:3][cH:4][c:5]([CH:8]2[CH2:9][NH:10][CH2:11][CH2:12][CH2:13]2)[cH:6][cH:7]1
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
B
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1NCCCC1c1ccc(Br)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Type
|
product
|
Smiles
|
Brc1ccc(C2CCCNC2)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[BH3:20].[Br:1][c:2]1[cH:3][cH:4][c:5]([CH:8]2[C:9](=[O:14])[NH:10][CH2:11][CH2:12][CH2:13]2)[cH:6][cH:7]1.[ClH:21].[O:15]1[CH2:16][CH2:17][CH2:18][CH2:19]1.[O:22]1[CH2:23][CH2:24][CH2:25][CH2:26]1>>[Br:1][c:2]1[cH:3][cH:4][c:5]([CH:8]2[CH2:9][NH:10][CH2:11][CH2:12][CH2:13]2)[cH:6][cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
B
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1NCCCC1c1ccc(Br)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Type
|
product
|
Smiles
|
Brc1ccc(C2CCCNC2)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |